molecular formula C11H11N3O2 B8085210 4-Amino-7-methoxyquinoline-6-carboxamide

4-Amino-7-methoxyquinoline-6-carboxamide

Cat. No.: B8085210
M. Wt: 217.22 g/mol
InChI Key: CNBYCWJBBKXMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-7-methoxyquinoline-6-carboxamide is a chemical compound with the molecular formula C11H11N3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-methoxyquinoline-6-carboxamide typically involves multiple steps. One common method starts with the reaction of 3-methoxyaniline with Vilsmeier reagent and ethyl 3,3-dimethoxypropionate under microwave irradiation to form 4-chloro-7-methoxyquinoline-6-carboxaldehyde. This intermediate is then subjected to oxidation and amidation reactions to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized for higher yields and purity. For example, the reaction of 4-chloro-7-methoxyquinoline-6-carboxamide with ammonia or amines under controlled conditions can produce the desired compound with high efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-methoxyquinoline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride can be employed.

    Substitution: Halogenated quinoline derivatives can be used as starting materials for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

4-Amino-7-methoxyquinoline-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-7-methoxyquinoline-6-carboxamide involves its interaction with specific molecular targets. For instance, in the case of lenvatinib, the compound acts as a multi-kinase inhibitor, targeting vascular endothelial growth factor receptors (VEGFR) and fibroblast growth factor receptors (FGFR). This inhibition disrupts angiogenesis and tumor growth pathways, making it effective in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-methoxyquinoline-6-carboxamide: An intermediate in the synthesis of lenvatinib.

    4-Amino-3-chlorophenoxy-7-methoxyquinoline-6-carboxamide: Another derivative used in pharmaceutical synthesis.

Uniqueness

4-Amino-7-methoxyquinoline-6-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various pharmaceutical agents highlights its importance in medicinal chemistry .

Properties

IUPAC Name

4-amino-7-methoxyquinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,12,14)(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBYCWJBBKXMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.